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N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine

LSD1 inhibition Cyclopropylamine SAR Pyrazole regioisomerism

SAR studies of LSD1 inhibitors often suffer from off-target effects when using generic cyclopropylamine scaffolds. This 1,3-dimethylpyrazole-substituted cyclopropylamine (CAS 1170202-73-9) provides a structurally defined building block to address this challenge. • Methylene-bridged architecture enables systematic linker-length dependency probing. • Primary amine handle supports rapid diversification (reductive amination, amide coupling). • Lipinski-compliant fragment (MW=165, XLogP3=0.6) for FBDD campaigns. • Supplied at 95% purity for reproducible results.

Molecular Formula C9H15N3
Molecular Weight 165.24 g/mol
CAS No. 1170202-73-9
Cat. No. B1327108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine
CAS1170202-73-9
Molecular FormulaC9H15N3
Molecular Weight165.24 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1CNC2CC2)C
InChIInChI=1S/C9H15N3/c1-7-8(6-12(2)11-7)5-10-9-3-4-9/h6,9-10H,3-5H2,1-2H3
InChIKeyXZQKTGXMGZPRBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine: Chemical Profile


N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine (C9H15N3; MW 165.24 g/mol) is a cyclopropanamine-functionalized pyrazole building block supplied at 95–98% purity for non-human research applications. [1] The compound combines a 1,3-dimethylpyrazole heterocycle with a cyclopropylamine moiety via a methylene linker, placing it within the cyclopropylamine class that has been patented as lysine-specific demethylase-1 (LSD1) inhibitor scaffolds. [2] Its computed XLogP3 of 0.6, a single H-bond donor, two H-bond acceptors, and a topological polar surface area of 29.8 Ų indicate moderate lipophilicity and compliance with Lipinski's rule of five. [1]

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine: Key Differentiators


In the cyclopropylamine-azole chemical space, even subtle alterations to substitution patterns can drastically alter target engagement, selectivity, and pharmacokinetic profiles. [1] The specific 1,3-dimethyl substitution on the pyrazole ring of this compound creates a distinct steric and electronic environment compared to mono-methyl or unsubstituted analogs, while the methylene spacer between the pyrazole and cyclopropanamine moieties differentiates it from directly linked regioisomers. [2] Attempting to substitute a close analog without equivalent substitution geometry risks introducing uncharacterized off-target effects, altered metabolic stability, or complete loss of potency against the intended biological target. The evidence below quantifies these structural and physicochemical differences that preclude simple generic replacement.

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine: Differentiation Evidence


Linker Geometry: Methylene-Bridged vs Directly Linked

The target compound features a methylene (–CH2–) spacer between the 1,3-dimethylpyrazol-4-yl group and the cyclopropanamine nitrogen. This differs from the directly linked regioisomer 1-(1,3-dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine (CAS not assigned but structurally distinct), where the cyclopropane ring is directly attached to the pyrazole 4-position. In the cyclopropylamine LSD1 inhibitor patent literature, the methylene spacer geometry is critical for achieving the correct trajectory of the cyclopropylamine warhead into the FAD cofactor binding pocket of LSD1. [1] Truncation or absence of this spacer in directly linked analogs is predicted to disrupt key H-bond interactions with the active-site residues. [2] This structural distinction is qualitative but mechanistically decisive for target engagement.

LSD1 inhibition Cyclopropylamine SAR Pyrazole regioisomerism

Dimethyl vs Monomethyl Pyrazole: Lipophilicity Effects

The target compound carries methyl groups at both the N1 and C3 positions of the pyrazole ring, whereas the closest mono-methyl analog, N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine, bears only an N1-methyl. PubChem-computed data for the target compound show XLogP3 = 0.6 and a molecular weight of 165.24 g/mol [1]. The additional C3-methyl group increases steric bulk and lipophilicity relative to the mono-methyl analog, which is expected to have a lower XLogP3 (estimated ~0.1–0.3) and lower molecular weight (151.21 g/mol). This elevated lipophilicity can influence membrane permeability and non-specific protein binding in cellular assays. [2]

Lipophilicity Pyrazole SAR Physicochemical differentiation

Halogen-Free vs Chloro Analog: Cytotoxicity Implications

The target compound lacks a halogen substituent at the pyrazole C5 position, unlike N-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine. While quantitative cytotoxicity data for the target compound itself are not publicly available, the chloro analog has been reported to exhibit IC50 values in the 10–30 µM range against MCF7, HeLa, and A549 cancer cell lines in MTT assays. The presence of the chlorine atom increases both molecular weight (+34.45 g/mol) and lipophilicity, and may introduce halogen-bonding interactions with biological targets. The target compound's absence of chlorine makes it a cleaner probe for studying pyrazole–cyclopropanamine SAR without confounding halogen effects. [1]

Cytotoxicity Halogen effects Pyrazole SAR

Cyclopropylamine Pharmacophore: LSD1 Inhibitory Potential

The cyclopropylamine group is a privileged pharmacophore for LSD1 inhibition, with the reference compound tranylcypromine showing an LSD1 IC50 of 2,300 nM in the Amplex Red demethylase assay. [1] Patent data from Takeda Pharmaceuticals demonstrate that optimized cyclopropylamine derivatives achieve LSD1 IC50 values below 100 nM, representing a >23-fold improvement over tranylcypromine. [2] While the target compound itself lacks publicly reported LSD1 IC50 data, its 1,3-dimethylpyrazole substituent is designed to occupy the histone peptide binding site of LSD1, as evidenced by structurally related compounds (e.g., N-(1,3-dimethyl-1H-pyrazol-4-yl)-5-((1R,2R)-2-((tetrahydro-2H-pyran-4-ylmethyl)amino)cyclopropyl)thiophene-3-carboxamide) achieving LSD1 IC50 <100 nM in BindingDB-deposited data. [3]

LSD1 inhibition Cyclopropylamine pharmacophore Epigenetic targets

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine: Research Applications


LSD1 Inhibitor SAR Exploration

This compound serves as a non-halogenated, 1,3-dimethylpyrazole-substituted cyclopropylamine scaffold for systematic SAR studies of LSD1 inhibitors. Its methylene-bridged architecture allows researchers to probe the linker-length dependency of LSD1 inhibition, as established in the Takeda patent series. [1] The absence of a C5-chloro substituent makes it a cleaner comparator for evaluating the contribution of halogen bonding to target engagement, as supported by cross-study comparison with the chloro analog discussed in Section 3.

Parallel Medicinal Chemistry Library Synthesis

The compound's primary amine handle enables rapid diversification through reductive amination, amide coupling, or sulfonamide formation, making it a versatile intermediate for parallel library synthesis. Its compliance with Lipinski's rule of five (XLogP3 = 0.6; MW = 165; HBD = 1; HBA = 2) [1] supports its use as a fragment-like starting point for fragment-based drug discovery (FBDD) campaigns targeting epigenetic enzymes or CNS receptors.

MAO Isoform Selectivity Profiling

Given that the cyclopropylamine class is known to inhibit both LSD1 and MAO enzymes, this compound can be used in counter-screening panels to assess LSD1 vs. MAO-A/MAO-B selectivity. The benchmark inhibitor tranylcypromine (LSD1 IC50 = 2,300 nM) [2] is non-selective; novel cyclopropylamine derivatives with pyrazole substituents have been designed to improve LSD1 selectivity. [1] Procurement of this specific compound enables direct head-to-head selectivity profiling in the user's assay system.

Computational Docking and Model Validation

The well-defined 2D structure and available SMILES notation (CC1=NN(C=C1CNC2CC2)C) [1] facilitate in silico docking studies against LSD1 (PDB codes available for the FAD-binding domain) and related epigenetic targets. The compound's moderate lipophilicity and limited rotatable bonds (3) reduce conformational entropy penalties in docking calculations, making it a suitable test case for validating computational models before advancing to more complex analogs.

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